molecular formula C21H22N2O8 B570677 4-Monodesmethyl Tetracycine CAS No. 267244-12-2

4-Monodesmethyl Tetracycine

Cat. No.: B570677
CAS No.: 267244-12-2
M. Wt: 430.4 g/mol
InChI Key: ZCCFIIVCKYRLRU-SEWKDGPHSA-N
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Description

Significance of Tetracycline (B611298) Derivatives in Advanced Chemical and Biological Research

Tetracycline derivatives are of significant interest in advanced chemical and biological research due to their diverse biological activities that extend beyond their antibacterial properties. mdpi.com Researchers have explored modifications of the tetracycline scaffold to create new compounds with novel or enhanced activities. mdpi.comresearchgate.net These modifications can influence the compound's spectrum of activity, pharmacokinetic properties, and ability to overcome bacterial resistance mechanisms. wikipedia.org

Chemically modified tetracyclines (CMTs) have been a particular focus of research. These are tetracycline derivatives that have been structurally altered to reduce or eliminate their antibiotic activity while retaining or enhancing other biological effects, such as anti-inflammatory, anti-apoptotic, and tissue-modulating properties. openbiochemistryjournal.com This has opened up new avenues for the potential therapeutic application of tetracycline derivatives in a variety of non-infectious diseases.

The study of tetracycline derivatives also provides valuable insights into structure-activity relationships (SAR). mdpi.com By systematically modifying different positions on the tetracycline molecule and observing the effects on biological activity, researchers can better understand the chemical features required for specific interactions with biological targets. mdpi.com This knowledge is crucial for the rational design of new and more effective therapeutic agents.

Historical Trajectories in Tetracycline Structural Modification and Derivative Discovery

The history of tetracycline structural modification began shortly after the discovery of the first members of this class, chlortetracycline (B606653) and oxytetracycline. wikipedia.org A key early discovery was the production of tetracycline itself through the hydrogenolysis of chlortetracycline, which resulted in a compound with improved potency and solubility. wikipedia.org This marked the beginning of semisynthetic efforts to enhance the properties of natural tetracyclines. wikipedia.org

Over the years, medicinal chemists have made numerous modifications to the tetracycline scaffold. These have included alterations at various positions around the four rings, leading to the development of second-generation tetracyclines like doxycycline (B596269) and minocycline, and third-generation derivatives such as tigecycline (B611373). nih.govnih.gov These modifications have aimed to improve factors like oral bioavailability, tissue penetration, and efficacy against tetracycline-resistant bacteria. numberanalytics.com

A significant area of exploration has been the modification of the C4 position of the A-ring. The dimethylamino group at this position is crucial for the antibacterial activity of tetracyclines. mdpi.com Alterations at this position, including demethylation, have been investigated to understand its role in biological activity and to create novel derivatives.

Conceptual Framework for Investigating Demethylated Tetracycline Congeners

The investigation of demethylated tetracycline congeners, such as 4-Monodesmethyl Tetracycline, is based on a conceptual framework that seeks to understand how the removal of a methyl group from the C4-dimethylamino substituent impacts the molecule's chemical and biological properties. This framework is guided by the established knowledge of tetracycline's structure-activity relationships.

Furthermore, the investigation extends to the impact of demethylation on other biological activities. As with other chemically modified tetracyclines, there is interest in whether demethylation might lead to a reduction in antibiotic activity while preserving or enhancing other properties, such as anti-inflammatory or matrix metalloproteinase (MMP) inhibitory effects. This could lead to the development of novel therapeutic agents with applications beyond the treatment of bacterial infections. openbiochemistryjournal.com

The conceptual framework also encompasses the study of the physicochemical properties of demethylated congeners. Changes in the C4-substituent can affect properties such as lipophilicity, which in turn can influence the compound's absorption, distribution, metabolism, and excretion (ADME) profile. Understanding these changes is essential for the development of any potential therapeutic agent.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

267244-12-2

Molecular Formula

C21H22N2O8

Molecular Weight

430.4 g/mol

IUPAC Name

(4S,4aS,5aS,6S,12aR)-1,6,10,11,12a-pentahydroxy-6-methyl-4-(methylamino)-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide

InChI

InChI=1S/C21H22N2O8/c1-20(30)7-4-3-5-10(24)11(7)15(25)12-8(20)6-9-14(23-2)16(26)13(19(22)29)18(28)21(9,31)17(12)27/h3-5,8-9,14,23-25,28,30-31H,6H2,1-2H3,(H2,22,29)/t8-,9-,14-,20+,21-/m0/s1

InChI Key

ZCCFIIVCKYRLRU-SEWKDGPHSA-N

SMILES

CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)NC)O

Isomeric SMILES

C[C@@]1([C@H]2C[C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)NC)O

Canonical SMILES

CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)NC)O

Origin of Product

United States

Synthetic Strategies and Advanced Methodologies for 4 Monodesmethyl Tetracycline Architectures

Total Synthesis of Tetracycline (B611298) Core Structures Enabling C4-Substituted Analogues

The total synthesis of tetracyclines is a formidable challenge due to the molecule's dense stereochemical complexity and sensitive functionalities. Early total syntheses, such as those by Woodward and Muxfeldt, were lengthy and low-yielding. illinois.edugoogle.com A significant breakthrough came with the development of convergent synthetic routes, which allow for the late-stage introduction of diversity, including modifications at the C4 position.

A notable modern approach involves a Michael-Claisen cyclization reaction to construct the A-ring onto a pre-existing B-ring precursor. nih.govscispace.com This strategy offers high diastereoselectivity, controlling the stereochemistry at the C4 and C4a centers. scispace.com One of the key innovations in these synthetic routes is the ability to epimerize the C4 position at a later stage, allowing for the correction of stereochemistry to match that of the natural, biologically active tetracyclines. nih.gov These methods provide a practical and scalable pathway to a wide array of C4-substituted tetracycline analogs. nih.govgoogle.comgoogle.com

Key Synthetic StrategyDescriptionKey Features
Michael-Claisen Cyclization A convergent approach where the A-ring is formed by the cyclization of a B-ring precursor.High diastereoselectivity, allows for late-stage C4 modification and epimerization. nih.govscispace.com
Stepwise Linear Synthesis Earlier methods involving the sequential construction of the four rings.Often lengthy and low-yielding, but foundational for later developments. illinois.edugoogle.com

Regioselective Synthetic Routes to N-Demethylation at the C4 Position of Tetracyclines

The removal of one or both methyl groups from the C4-dimethylamino function is a critical step in producing 4-monodesmethyl and 4-dedimethylamino tetracyclines. These compounds are valuable not only as antibiotics but also as non-antibiotic matrix metalloproteinase inhibitors. nih.gov

Achieving regioselective N-demethylation at the C4 position without affecting other sensitive functional groups on the tetracycline scaffold is a significant chemical challenge. The C4-dimethylamino group is essential for the antibacterial activity of classical tetracyclines. nih.gov However, its removal can lead to compounds with other valuable biological properties. nih.gov The process of epimerization at the C4 position, which can occur under various chemical conditions and pH changes, can also influence the compound's biological activity. nih.govcore.ac.uk

Chemoenzymatic and Biocatalytic Approaches for Targeted Demethylation

Chemoenzymatic and biocatalytic methods offer a promising alternative to traditional chemical synthesis for the targeted demethylation of tetracyclines. These approaches can provide high selectivity and milder reaction conditions, minimizing the degradation of the sensitive tetracycline core.

Enzymes such as flavoenzymes have been identified that can degrade tetracyclines through oxidative mechanisms. nih.gov While the primary focus of this research is often on antibiotic inactivation, the enzymes and mechanisms discovered can be harnessed for synthetic purposes. For instance, enzymes that catalyze the oxidation of tetracyclines could potentially be engineered or directed to perform selective demethylation at the C4 position. nih.govfrontiersin.org The use of enzymes like lipase (B570770) for kinetic resolution and Pictet-Spenglerases for stereoselective synthesis in other complex natural products demonstrates the potential of biocatalysis in generating specific tetracycline analogs. rsc.org

Enzymatic ApproachPotential ApplicationKey Advantages
Flavoenzymes Oxidative degradation of the tetracycline scaffold.Potential for engineered enzymes to perform selective C4-demethylation. nih.govfrontiersin.org
Cytochrome P450 Monooxygenases Hydroxylation and other oxidative transformations.High regioselectivity and stereoselectivity.

Stereocontrolled Synthesis of 4-Monodesmethyl Tetracycline Isomers

The stereochemistry at the C4 position is crucial for the biological activity of tetracyclines. The natural (4S) stereoisomer is significantly more active as an antibiotic than the non-natural (4R) epimer. nih.govnih.gov Therefore, controlling the stereochemistry during the synthesis of 4-monodesmethyl tetracycline is of paramount importance.

Modern synthetic routes have incorporated elegant solutions for stereocontrol. One approach involves a Michael addition reaction that sets the relative stereochemistry of the C4 and C4a centers with high diastereocontrol. scispace.com Furthermore, methods have been developed to relay the stereochemistry from the initially formed C4 center to the C12a position and then back to C4, effectively correcting the stereochemistry at a later stage of the synthesis. nih.gov This allows for the production of the desired (4S)-isomer in high purity. The ability to produce specific stereoisomers is critical for developing potent and selective therapeutic agents. google.comgoogle.com

Derivatization Strategies from 4-Monodesmethyl Tetracycline for Novel Congeners

4-Monodesmethyl tetracycline serves as a valuable scaffold for the creation of novel tetracycline congeners with improved or entirely new biological activities. Derivatization is a chemical process that modifies a compound to enhance its properties for analysis or to create new functionalities. sigmaaldrich.comresearchgate.netsigmaaldrich.comspectroscopyonline.com

By having a free secondary amine at the C4 position, a wide range of substituents can be introduced. These modifications can be designed to enhance antibacterial potency, broaden the spectrum of activity, or introduce novel therapeutic properties, such as anti-inflammatory or anti-cancer effects. The synthesis of "pentacyclines," where an additional ring is fused to the D-ring of the tetracycline scaffold, showcases the extensive derivatization possible from advanced tetracycline intermediates. acs.org These strategies allow for the exploration of new chemical space and the development of next-generation tetracycline-based drugs. acs.org

Elucidation of Molecular Mechanisms and Biological Interactions of 4 Monodesmethyl Tetracycline

Advanced Studies on Ribosomal Binding and Protein Synthesis Inhibition

Tetracyclines, including 4-Monodesmethyl Tetracycline (B611298), exert their antibacterial effects by binding to the 30S ribosomal subunit, a critical component of the bacterial protein synthesis machinery. nih.govwikipedia.org This interaction sterically hinders the attachment of aminoacyl-tRNA (aa-tRNA) to the A-site of the ribosome, effectively halting the elongation of the polypeptide chain. mdpi.combiomol.commdpi.com

Specificity of Interaction with the 30S Ribosomal Subunit and 16S rRNA

The binding of tetracyclines to the 30S subunit is a highly specific process, primarily involving the 16S ribosomal RNA (rRNA). nih.govnih.gov The primary binding site, often referred to as the Tet-1 site, is a pocket formed by helices h31 and h34 of the 16S rRNA, located near the A-site where the incoming aa-tRNA docks. nih.govresearchgate.net

Key interactions that stabilize the binding of tetracyclines include:

Hydrophobic and stacking interactions: The fused ring system of the tetracycline molecule engages in hydrophobic interactions with the binding pocket, including a stacking interaction with the nucleotide C1054. rcsb.org

Hydrogen bonds: Multiple hydrogen bonds are formed between the tetracycline molecule and the backbone of rRNA nucleotides, particularly in helix 34. mdpi.com

Magnesium ion coordination: Magnesium ions play a crucial role in stabilizing the antibiotic-ribosome complex by forming salt bridges between the tetracycline molecule and phosphate (B84403) oxygen atoms of surrounding rRNA nucleotides. mdpi.comrcsb.org

While the primary binding site is well-established, studies have also identified several secondary, lower-occupancy binding sites on the 16S rRNA. nih.govnih.govnih.gov The biological relevance of these secondary sites is still under investigation.

Modulation of Aminoacyl-tRNA Accommodation and Polypeptide Elongation

The binding of 4-Monodesmethyl Tetracycline and other tetracyclines to the A-site of the 30S subunit directly obstructs the proper accommodation of the aa-tRNA. nih.govasm.org This steric hindrance prevents the anticodon of the aa-tRNA from correctly pairing with the mRNA codon, thereby inhibiting the addition of the corresponding amino acid to the growing polypeptide chain. mdpi.commdpi.com This disruption of the elongation phase of protein synthesis is the central mechanism of the bacteriostatic action of tetracyclines. nih.govnih.gov

Interaction Type Description Key Ribosomal Components
Primary Binding Steric hindrance of aa-tRNA binding to the A-site.30S ribosomal subunit, 16S rRNA (helices h31, h34)
Stabilizing Forces Hydrophobic interactions, hydrogen bonds, and magnesium ion coordination.C1054, various nucleotides in helix 34
Functional Consequence Inhibition of polypeptide chain elongation.Prevents addition of new amino acids.

Allosteric Perturbation of Ribosomal Initiation Factors by Tetracycline Scaffolds

Recent research has uncovered a complementary mechanism by which tetracyclines may inhibit protein synthesis. nih.gov Studies have shown that tetracyclines can allosterically perturb the function of initiation factors (IFs), which are crucial for the assembly of the ribosomal initiation complex. nih.gov Specifically, tetracyclines can induce a compact conformation of Initiation Factor 3 (IF3) on the 30S subunit and promote the retention of Initiation Factor 1 (IF1) during the formation of the 70S initiation complex. nih.gov This interference with the early stages of protein synthesis adds another layer to the inhibitory action of the tetracycline scaffold. nih.gov

Investigation of Non-Ribosomal Molecular Targets and Pathways

While the ribosome is the primary target of tetracyclines, some chemically modified tetracyclines (CMTs), such as 4-Monodesmethyl Tetracycline (also known as CMT-1), have been investigated for their effects on non-ribosomal targets, particularly in mammalian cells. nih.govirjet.net The removal of the dimethylamino group at the C4 position significantly reduces the antibacterial activity of the molecule but retains other biological activities. nih.govirjet.net

One of the most studied non-ribosomal effects of CMTs is the inhibition of matrix metalloproteinases (MMPs). mdpi.comgoogle.com MMPs are a family of enzymes involved in the degradation of extracellular matrix components, and their overactivity is implicated in various pathological conditions, including inflammation and tissue destruction. mdpi.com Studies have shown that CMTs can inhibit MMPs, such as collagenase and gelatinase, suggesting a potential therapeutic role in conditions characterized by excessive MMP activity. mdpi.comnih.gov Additionally, some tetracyclines have been shown to possess anti-inflammatory and immunomodulatory properties by reducing the production of pro-inflammatory cytokines. mdpi.com

Comparative Analysis of Mechanistic Profiles: 4-Monodesmethyl Tetracycline vs. Parent Tetracyclines

The primary difference in the mechanistic profile of 4-Monodesmethyl Tetracycline compared to its parent tetracyclines lies in its significantly reduced antibacterial activity. nih.govirjet.net This is a direct consequence of the chemical modification at the C4 position of the A ring. nih.govirjet.net The dimethylamino group is crucial for the potent inhibition of bacterial protein synthesis. wikipedia.org

Compound Primary Target Key Mechanism of Action Antibacterial Activity Non-Ribosomal Effects
Parent Tetracyclines Bacterial 30S RibosomeInhibition of protein synthesis by blocking aa-tRNA binding. mdpi.combiomol.comHighLess pronounced
4-Monodesmethyl Tetracycline (CMT-1) Matrix Metalloproteinases (in mammalian systems)Inhibition of MMP activity (e.g., collagenase, gelatinase). mdpi.comgoogle.comSubstantially reduced nih.govirjet.netPrimary focus of investigation

In essence, while parent tetracyclines are primarily valued for their ability to kill or inhibit the growth of bacteria by targeting the ribosome, 4-Monodesmethyl Tetracycline has been repurposed to leverage its non-ribosomal effects, particularly the inhibition of MMPs, with minimal impact on bacterial flora. nih.govmdpi.com

State of the Art Analytical Techniques for 4 Monodesmethyl Tetracycline Research

High-Resolution Chromatographic Separation and Quantification

Chromatographic techniques are fundamental to the analysis of 4-Monodesmethyl Tetracycline (B611298), enabling its separation from parent compounds and other related substances. The inherent complexities of tetracycline derivatives, including their propensity for epimerization, necessitate advanced chromatographic approaches for reliable and accurate measurements. researchgate.netnih.gov

Ultra-Performance Liquid Chromatography (UPLC) Coupled with Mass Spectrometry

Ultra-Performance Liquid Chromatography (UPLC), often paired with tandem mass spectrometry (MS/MS), stands as a primary tool for the sensitive and specific determination of tetracycline residues, including their epimers and transformation products. researchgate.netorientjchem.org This technique offers significant advantages over conventional HPLC, including higher resolution, faster analysis times, and increased sensitivity. The analysis of tetracyclines can be challenging due to their ability to chelate with metal ions, which can lead to poor peak shape and irreversible retention on chromatographic columns. To mitigate these issues, specialized columns, such as those with organosilane-coated silica (B1680970), are employed to prevent unwanted interactions.

The mobile phases used in UPLC methods for tetracyclines are often acidic and contain additives to improve peak shape. A common mobile phase composition includes water and a mixture of methanol (B129727) and acetonitrile (B52724) with 0.1% formic acid. Gradient elution is typically used to effectively separate the compounds of interest. orientjchem.org Mass spectrometric detection, particularly in the positive ion multiple reaction monitoring (MRM) mode, provides high selectivity and sensitivity, allowing for the detection of low concentrations of the analytes. orientjchem.orgshimadzu.com

Table 1: Example of UPLC-MS/MS Parameters for Tetracycline Analysis

Parameter Condition
Column Kromasil® Eternity™ C18, 10 cm x 2.1 mm I.D., 2.5 µm
Mobile Phase A 0.5% acetonitrile and 0.1% formic acid in water
Mobile Phase B 0.1% formic acid in methanol:acetonitrile (1:1)
Flow Rate 0.2 mL/min
Column Temperature 30 °C
Detector Tandem Mass Spectrometer (MS/MS)

| Ionization Mode | Electrospray Ionization (ESI), Positive |

This table presents a representative set of conditions and may vary based on the specific application and instrumentation.

Isotope Dilution Mass Spectrometry for Metrological Traceability

For the highest level of accuracy and metrological traceability in quantifying tetracycline residues, isotope dilution mass spectrometry (IDMS) is the reference method. researchgate.netnih.gov This technique involves spiking a sample with a known amount of an isotopically labeled internal standard of the analyte. Because the labeled standard is chemically identical to the native analyte, it co-elutes and experiences the same ionization and fragmentation in the mass spectrometer. This allows for highly accurate quantification that is less susceptible to matrix effects and variations in instrument response.

IDMS, particularly when coupled with LC-MS/MS, is recognized as a higher-order reference method and is ideal for assigning certified values to reference materials. researchgate.net This approach is crucial for ensuring the consistency and comparability of results across different laboratories and studies. The quantification is based on measuring the ratio of the signal from the native analyte to that of the isotopically labeled standard. researchgate.netnih.gov

In-Tube Solid-Phase Microextraction Coupled with HPLC

In-tube solid-phase microextraction (SPME) is an online sample preparation technique that can be directly coupled with high-performance liquid chromatography (HPLC) for the automated and sensitive analysis of tetracyclines. kubikat.org This method utilizes a capillary column coated with a suitable sorbent material to extract and preconcentrate analytes from a sample matrix. kubikat.orgnih.gov For tetracycline analysis, biocompatible monolithic capillaries, such as those made from poly(methacrylic acid–ethylene glycol dimethacrylate), have been shown to be effective extraction media. kubikat.org

A significant advantage of in-tube SPME is its ability to handle complex samples with minimal pretreatment. kubikat.org The process typically involves passing the sample through the capillary, where the analytes are adsorbed onto the stationary phase. The trapped analytes are then desorbed by the HPLC mobile phase and transferred directly to the analytical column for separation and detection. This technique has been successfully applied to the determination of tetracycline residues in various matrices, offering good linearity and reproducibility. kubikat.org

Advanced Spectroscopic Methods for Structural Characterization

While chromatographic methods excel at separation and quantification, spectroscopic techniques are indispensable for the definitive structural elucidation of molecules like 4-Monodesmethyl Tetracycline. These methods provide detailed information about the molecular architecture, conformation, and connectivity of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Linkages

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the elucidation of the molecular skeleton and the stereochemistry of the compound. mdpi.comresearchgate.net In the context of tetracycline research, NMR is crucial for identifying transformation products and understanding their conformational dynamics. nih.gov

For instance, in-cell NMR studies have been used to observe the interactions of tetracycline with cellular components like the ribosome, providing insights into how these antibiotics function and how their structure influences these interactions. nih.gov Specific NMR techniques, such as NOE (Nuclear Overhauser Effect) difference spectroscopy, can reveal the spatial proximity of protons, which is critical for determining the three-dimensional conformation of the molecule. researchgate.net

X-ray Crystallography for Molecular Architecture Determination

The process involves growing a single crystal of the compound, which is then irradiated with X-rays. The diffraction pattern produced by the crystal is used to calculate the electron density map of the molecule, from which the atomic positions can be determined. dectris.com Structural information from X-ray crystallography is vital for understanding the structure-activity relationships of tetracycline derivatives and for designing new compounds with specific properties. researchgate.net The generation of high-resolution crystal structures provides a detailed map of the molecule's architecture, which is invaluable for further research. sygnaturediscovery.com

Table 2: Mentioned Compounds

Compound Name
4-Monodesmethyl Tetracycline
Tetracycline
Oxytetracycline
Chlortetracycline (B606653)
Doxycycline (B596269)
4-epitetracycline
4-epianhydrotetracycline
anhydrotetracycline
Minocycline
Demeclocycline
Methacycline
Rolitetracycline
4-epi oxytetracycline

Hyphenated Spectroscopic Approaches for Metabolite Identification

The identification and structural elucidation of metabolites like 4-Monodesmethyl Tetracycline from complex biological or environmental matrices necessitate powerful analytical techniques that offer both high separation efficiency and detailed structural information. Hyphenated spectroscopic methods, particularly those coupling liquid chromatography with mass spectrometry (LC-MS), are the cornerstone of modern metabolite identification studies. nih.govnih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands out as the most powerful and widely used platform for analyzing tetracyclines and their metabolites. nih.govrjpbr.com This technique combines the superior separation capabilities of high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) with the high sensitivity and specificity of tandem mass spectrometry. nih.govnih.gov The chromatographic step separates the parent drug from its metabolites, such as 4-Monodesmethyl Tetracycline and various epimers, based on their physicochemical properties. sigmaaldrich.commdpi.com The subsequent analysis by tandem mass spectrometry allows for their unequivocal identification and quantification.

The process typically involves a reversed-phase chromatography column (e.g., C8 or C18) for separation. sigmaaldrich.commdpi.comnih.gov The mobile phase often consists of an aqueous component with an acid modifier like formic acid and an organic solvent such as acetonitrile or methanol, run in a gradient mode to achieve optimal separation. sigmaaldrich.comnih.govshimadzu.com

Once separated, the analytes enter the mass spectrometer, where they are ionized, most commonly using an electrospray ionization (ESI) source in positive ion mode. shimadzu.com The mass spectrometer then performs tandem MS (or MS/MS) analysis. In this process, a specific ion corresponding to the molecular weight of a potential metabolite (the precursor ion) is selected and fragmented. The resulting pattern of fragment ions (the product ion spectrum) serves as a "fingerprint" for the molecule, enabling its structural confirmation. For 4-Monodesmethyl Tetracycline, this would involve identifying the precursor ion corresponding to its mass and then comparing its fragmentation pattern to that of tetracycline to confirm the loss of a methyl group. Isotope dilution mass spectrometry, where isotopically labeled internal standards are used, can further enhance the accuracy and reproducibility of quantification. nih.gov

The table below summarizes various LC-MS/MS methodologies developed for the analysis of tetracyclines and their related compounds, which are directly applicable to the study of 4-Monodesmethyl Tetracycline.

Table 1: Research Findings on Hyphenated Spectroscopic Approaches for Tetracycline Analysis

Technique Analyte(s) Matrix Column Key Findings
ID-LC-MS/MS Tetracycline, Chlortetracycline, Doxycycline, Oxytetracycline and their 4-epimers Chicken Meat Not specified Developed a high-order metrological quality method for accurate and reproducible measurements. Quantified parent compounds and their isomers with an accuracy of 97.7-102.6% and LOQs below 0.2 µg/kg. nih.gov
LC-MS/MS Tetracycline, Chlortetracycline, Oxytetracycline, 4-Epitetracycline, Doxycycline Acetonitrile:water (11:89) Kromasil® Eternity™ C18 The organosilane-coated silica stationary phase prevents unwanted binding and provides good peak shape and resolution of compounds from their isobaric epi-metabolites. sigmaaldrich.com
UPLC-MS/MS Tetracyclines, sulfonamides, and others Shrimp Tissue Not specified Successful validation for the analysis of multiple antibiotic classes in shrimp tissue, using two MRM transitions per compound for quantification and confirmation. lcms.cz
UHPLC-MS/MS 7 Tetracyclines including Oxytetracycline and Doxycycline Surface Water Shim-pack XR-C8 A rapid and sensitive method was established with recovery rates from 61.5% to 74.1% for the spiked compounds. shimadzu.com
LC-MS/MS Tetracycline, Oxytetracycline, Chlortetracycline, Doxycycline Honey C18 column A sensitive multi-residue method was developed and validated. Quantification was based on an external matrix calibration curve due to observed matrix effects. Calculated decision limits (CCα) were below 10 µg kg⁻¹. nih.gov

Development of Biosensors and Electrochemical Detection Platforms

While spectroscopic methods are highly accurate, they often require expensive instrumentation and complex sample preparation. semanticscholar.org This has driven the development of rapid, low-cost, and portable detection platforms like biosensors for on-site monitoring of tetracycline-class antibiotics and their derivatives. nih.govmdpi.com Electrochemical biosensors are particularly attractive due to their inherent advantages of high sensitivity, rapid response, low cost, and potential for miniaturization. nih.govtandfonline.com

These sensors operate by converting a biological recognition event into a measurable electrical signal (e.g., current, potential, or impedance). nih.gov The core components of an electrochemical biosensor are a biological recognition element that specifically binds to the target analyte and an electrochemical transducer that converts this binding event into a signal.

Several recognition strategies have been employed for tetracycline detection:

Aptamer-based sensors (Aptasensors): These utilize aptamers, which are short, single-stranded DNA (ssDNA) or RNA molecules, that can bind to specific targets with high affinity and selectivity. tandfonline.comnih.gov In one design, an aptamer specific to tetracycline is immobilized on an electrode surface. mdpi.comtandfonline.com When tetracycline binds to the aptamer, it induces a conformational change that alters the electron transfer properties at the electrode surface, leading to a change in the electrochemical signal, often measured by techniques like differential pulse voltammetry (DPV) or cyclic voltammetry (CV). mdpi.comnih.gov

Enzyme-based sensors: These sensors rely on the catalytic activity of an enzyme that is either enhanced or inhibited by the target analyte. For instance, laccase or horseradish peroxidase (HRP) can be immobilized on an electrode. tandfonline.comrsc.org The enzyme can oxidize tetracycline, producing a measurable current that is proportional to its concentration. tandfonline.com The sensitivity and stability of these sensors can be improved by using nanomaterials like multi-walled carbon nanotubes (MWCNTs) or metal-organic frameworks (MOFs) to modify the electrode and immobilize the enzyme. rsc.orgrsc.org

Antibody-based sensors (Immunosensors): These use antibodies as the recognition element, leveraging the highly specific antigen-antibody binding interaction. The principle is similar to aptasensors, where the binding of tetracycline to the immobilized antibody on the electrode surface causes a detectable change in the electrochemical signal.

The performance of these sensors is often enhanced by modifying the electrode surface with nanomaterials such as gold nanoparticles (AuNPs), carbon nanotubes, and metal-organic frameworks (MOFs). rsc.org These materials increase the surface area, improve conductivity, and facilitate the stable immobilization of the biorecognition element, thereby amplifying the analytical signal and lowering the detection limit. rsc.orgrsc.org

The table below details various electrochemical biosensors and platforms developed for the detection of tetracyclines.

Table 2: Research Findings on Biosensors and Electrochemical Detection Platforms for Tetracyclines

Sensor Type Recognition Element / Electrode Modification Detection Technique Limit of Detection (LOD) Matrix
Electrochemical Aptasensor Anti-TC aptamer on Glassy Carbon Electrode (GCE) Not specified 2.25 x 10⁻⁹ M Not specified
Label-free Electrochemical Biosensor Horseradish Peroxidase (HRP) with GP/MWCNTs based electrode Differential Pulse Voltammetry (DPV) 3.5 x 10⁻⁸ M Not specified
Electrochemical Aptasensor Aptamer / Gold Nanoparticles (AuNPs) / Metal-Organic Framework (MOF) Differential Pulse Voltammetry (DPV) 0.12 nM Milk
Electrochemical Sensor Zr-UiO-66/MWCNTs/AuNPs composite on GCE Amperometry 1.67 x 10⁻⁷ mol L⁻¹ Not specified
Electrochemical Aptasensor Thiolated aptamer labeled with ferrocene (B1249389) on a gold electrode Square-Wave Voltammetry (SWV) 0.20 nM Spiked Cow Milk

Biotransformation, Degradation Pathways, and Environmental Dynamics of Tetracycline Demethylation Products

Environmental Fate and Transport of Demethylated Tetracycline (B611298) Residues

The environmental fate and transport of demethylated tetracycline residues, such as 4-monodesmethyl tetracycline, are governed by a complex interplay of physical, chemical, and biological processes. Once introduced into the environment, these compounds are subject to various transport mechanisms and degradation pathways that determine their persistence, mobility, and ultimate ecological impact.

Adsorption, Desorption, and Mobility in Soil and Aquatic Matrices

The mobility of 4-monodesmethyl tetracycline in soil and aquatic environments is significantly influenced by adsorption and desorption processes. These processes dictate the partitioning of the compound between the solid and liquid phases, thereby controlling its bioavailability and potential for transport.

The adsorption of tetracyclines to soil particles is a primary factor limiting their mobility. sciencelearn.org.nz The chemical structure of tetracyclines, with their multiple ionizable functional groups, allows for strong binding to soil components, particularly clay minerals and organic matter. sciencelearn.org.nznih.gov Cation exchange has been identified as a dominant mechanism in the adsorption process. researchgate.net

The extent of adsorption is influenced by various soil properties. Key factors include:

Organic Carbon Content: Higher organic carbon content generally leads to increased adsorption. nih.gov

Clay Content: Soils with a higher clay fraction exhibit greater adsorption capacity. nih.gov

pH: Adsorption coefficients of tetracyclines tend to decrease as the pH increases from 4.0 to 9.0. researchgate.net

Cation Exchange Capacity (CEC): A higher CEC contributes to stronger adsorption. nih.gov

Metal Content: The presence of exchangeable aluminum can enhance adsorption. nih.gov

Desorption, the release of adsorbed compounds back into the solution, is often limited for tetracyclines, indicating a strong retention in the soil matrix. nih.gov Desorption rates are generally low, with studies showing that less than 10% of the adsorbed tetracycline is released in some soils. nih.gov This hysteresis in adsorption/desorption processes contributes to the persistence of these compounds in the terrestrial environment. nih.gov

In aquatic systems, the presence of dissolved organic matter can influence the mobility of tetracycline compounds. Humic substances, both in dissolved and mineral-bound forms, may increase the environmental mobility of tetracyclines. omu.edu.tr The formation of complexes with divalent cations like calcium and magnesium, which are naturally present in marine water, can also affect their behavior and bioavailability. omu.edu.tr

Table 1: Factors Influencing Tetracycline Adsorption in Soil

Soil PropertyInfluence on Adsorption
Organic CarbonIncreased adsorption with higher content nih.gov
Clay ContentIncreased adsorption with higher content nih.gov
pHAdsorption decreases as pH increases researchgate.net
Cation Exchange CapacityIncreased adsorption with higher CEC nih.gov
Exchangeable AluminumEnhances adsorption nih.gov
Dissolved Organic MatterMay increase mobility omu.edu.tr

Prevalence and Persistence in Environmental Compartments

Due to their widespread use and incomplete degradation, tetracycline and its derivatives are frequently detected in various environmental compartments, including soil, surface water, groundwater, and sediments. sciencelearn.org.nznih.govbohrium.com Their persistence in these compartments is a significant environmental concern.

The strong adsorption of tetracyclines to soil and sediment particles contributes to their long-term persistence in the topsoil. sciencelearn.org.nz Degradation rates in soil can be slow and are dependent on a variety of factors such as the specific compound, soil properties, temperature, and microbial activity. nih.gov For instance, the degradation of tetracycline can vary, with a 24% reduction observed over a period of 10 to 180 days under certain conditions. nih.gov

In aquatic environments, tetracyclines have been detected in surface water at concentrations that can be of ecological concern. scielo.br While wastewater treatment plants (WWTPs) can reduce the concentrations of antibiotics, they are often not capable of complete removal, leading to their release into receiving water bodies. openbiochemistryjournal.comjeeng.net The presence of tetracyclines in aquatic systems can lead to the development of antibiotic-resistant bacteria and genes, posing a risk to both ecosystem and human health. nih.govmdpi.com

The continuous application of animal manure as fertilizer is a major pathway for the introduction of tetracycline residues into agricultural soils. mdpi.com These residues can accumulate in the soil, with concentrations reaching up to several milligrams per kilogram. mdpi.com From the soil, these compounds have the potential to leach into groundwater or be transported via runoff into surface waters, further contributing to their environmental prevalence.

Table 2: Environmental Compartments and Persistence of Tetracyclines

Environmental CompartmentKey Findings
Soil Strong adsorption leads to persistence in topsoil. sciencelearn.org.nz Degradation is slow and variable. nih.gov Manure application is a major source. mdpi.com
Aquatic Environments Detected in surface water, groundwater, and sediments. bohrium.com Incomplete removal by WWTPs. jeeng.net Can promote antibiotic resistance. nih.govmdpi.com

Molecular Epidemiology and Mechanisms of Resistance to Tetracycline Derivatives with C4 Modifications

Ribosome Protection Proteins and their Interaction Dynamics with Demethylated Tetracyclines

The primary mode of action for tetracycline (B611298) antibiotics is the inhibition of protein synthesis by binding to the 30S ribosomal subunit, which sterically hinders the attachment of aminoacyl-tRNA to the ribosomal A-site. nih.govnih.gov Ribosomal Protection Proteins (RPPs) represent a major mechanism of resistance, with Tet(M) and Tet(O) being the most prevalent and well-characterized examples. nih.gov These proteins are GTP-dependent and share structural homology with elongation factors. mdpi.com They bind to the ribosome and cause the release of the bound tetracycline, allowing protein synthesis to resume. nih.govmdpi.com

The interaction between RPPs and tetracycline derivatives is influenced by the specific chemical structure of the antibiotic. The 4-dimethylamino group is crucial for the antibacterial activity of tetracyclines. mdpi.comwikipedia.org Chemically Modified Tetracyclines (CMTs) that lack this group at the C4 position, such as 4-dedimethylamino tetracycline, lose their antimicrobial capacity because they are unable to form the zwitterionic configuration necessary for effective binding to the ribosome. nih.gov Consequently, while these compounds are not effective antibiotics, they are also not susceptible to resistance mechanisms that rely on interaction with the active drug at the ribosomal binding site.

Conversely, modifications at other positions, such as the C9-position, have been exploited to overcome RPP-mediated resistance. Newer derivatives like tigecycline (B611373) and eravacycline (B3026998) have bulky side chains at this position, which appear to increase their binding affinity to the ribosome and render RPPs like Tet(M) incapable of dislodging them effectively. mdpi.comuni-muenchen.de Although RPPs can confer resistance to older tetracyclines like doxycycline (B596269) and minocycline, they are generally ineffective against these newer-generation agents. mdpi.com

Table 1: Activity of Ribosomal Protection Proteins (RPPs) Against Various Tetracyclines

Tetracycline Derivative RPP (e.g., Tet(M), Tet(O)) Efficacy Mechanism of Interaction/Evasion Reference(s)
Tetracycline Effective Resistance RPPs catalyze the GTP-dependent release of tetracycline from the ribosome. nih.gov, nih.gov
Doxycycline, Minocycline Effective Resistance RPPs are able to dislodge these first and second-generation tetracyclines. mdpi.com
4-Dedimethylamino tetracycline Not Applicable Lacks antimicrobial activity due to the inability to bind the ribosome effectively. nih.gov

Efflux Pump Systems: Substrate Specificity and Transport Mechanisms

The most common mechanism of tetracycline resistance is the active efflux of the antibiotic from the bacterial cell, mediated by membrane-bound transporter proteins. nih.govnih.gov These pumps, which belong to the Major Facilitator Superfamily (MFS), export the drug at the expense of a proton gradient, reducing its intracellular concentration and thus protecting the ribosomal target. nih.gov There are numerous classes of tetracycline-specific efflux pumps, with Tet(A) and Tet(B) being most common in Gram-negative bacteria, and Tet(K) and Tet(L) prevalent in Gram-positive bacteria. nih.gov

The substrate specificity of these pumps varies. Studies have shown that pumps like Tet(A), Tet(B), and Tet(K) can recognize and transport first and second-generation tetracyclines, including tetracycline, doxycycline, and minocycline. nih.gov However, their efficiency can differ depending on the specific tetracycline analogue. For instance, research on E. coli expressing different efflux pumps showed that the Tet(B) determinant promoted reduced accumulation of a wide range of tetracyclines, but not 6-demethyl-6-deoxytetracycline. microbiologyresearch.org The Tet(C) pump was also unable to cause decreased uptake of doxycycline and 6-demethyl-6-deoxytetracycline. microbiologyresearch.org This suggests that modifications at the C6 position, often associated with C4 demethylation in compounds like sancycline (B610677) (6-demethyl-6-deoxytetracycline), can impact recognition by certain efflux pumps. microbiologyresearch.orgasm.org

Newer glycylcycline and fluorocycline antibiotics, such as tigecycline and eravacycline, were specifically designed to evade these efflux mechanisms. wikipedia.org Generally, they are poor substrates for the common Tet efflux pumps. nih.gov However, some interactions have been noted; for example, overexpression of the Tet(A) pump can lead to a modest increase in the minimal inhibitory concentration (MIC) for tigecycline and eravacycline, indicating some level of recognition. nih.gov

Table 2: Substrate Specificity of Common Tetracycline Efflux Pumps

Efflux Pump Common Bacterial Type Substrate Profile Impact of C4/C6 Demethylation Reference(s)
Tet(A) Gram-negative Tetracycline, Chlortetracycline (B606653). Poor substrate: Minocycline, Doxycycline, Tigecycline. Can confer resistance to tetracycline but not minocycline. nih.gov, microbiologyresearch.org
Tet(B) Gram-negative Broad: Recognizes most tetracyclines, including minocycline. Poor substrate: Tigecycline. Does not effectively pump 6-demethyl-6-deoxytetracycline. nih.gov, microbiologyresearch.org
Tet(K) Gram-positive Tetracycline. Poor substrate: Minocycline, Doxycycline. Less able to confer resistance to 6-demethyl-6-deoxytetracycline. nih.gov, asm.org

| Tet(L) | Gram-positive | Tetracycline. | N/A | nih.gov |

Enzymatic Inactivation: Flavoprotein Monooxygenases and Demethylation Resistance

A third, less common but clinically significant, mechanism of resistance is the enzymatic inactivation of the tetracycline molecule. openbiotechnologyjournal.com This is primarily accomplished by a family of enzymes known as tetracycline destructases, which are flavin-dependent monooxygenases. nih.govresearchgate.net The best-studied of these is Tet(X). nih.govmdpi.com

These enzymes catalyze the hydroxylation of the tetracycline scaffold at the C11a position. nih.govdrugbank.com This modification destabilizes the molecule and disrupts its ability to chelate Mg2+ ions and bind to the ribosome, thereby inactivating the antibiotic. nih.gov A critical feature of Tet(X) and its homologues is their ability to inactivate all classes of tetracyclines, including first-generation (tetracycline), second-generation (doxycycline, minocycline), and third-generation (tigecycline, eravacycline) compounds that were designed to overcome efflux and ribosomal protection. mdpi.comdrugbank.comebi.ac.uk

Because the enzymatic action of Tet(X) targets the core tetracyclic structure at position C11a, modifications at the C4 position, such as the removal of the dimethylamino group, are not expected to confer resistance to this enzymatic inactivation. nih.govnih.gov The enzyme's active site accommodates the entire tetracycline core, and its activity is largely independent of the substitutions on the A-ring (where C4 is located) or the D-ring that differentiate the various tetracycline generations. nih.gov Therefore, bacteria expressing Tet(X) would likely be resistant to 4-Monodesmethyl Tetracycline, assuming the compound retained any antimicrobial properties.

Genetic Determinants of Resistance: Plasmids, Transposons, and Chromosomal Mutations

The rapid dissemination of tetracycline resistance is primarily due to the location of resistance genes on mobile genetic elements (MGEs). nih.govebi.ac.uk These elements, including plasmids and transposons, can be transferred between different bacteria, even across species and genera, through horizontal gene transfer. aaem.ploup.com

Genes encoding efflux pumps (e.g., tet(A), tet(B)) and ribosomal protection proteins (e.g., tet(M), tet(O)) are frequently found on these MGEs. openbiotechnologyjournal.com For example, the tet(B) gene is often located within the transposon Tn10, while tet(A) can be found on variants of Tn1721. nih.govasm.orgasm.org The tet(M) gene is famously carried by the widespread Tn916/Tn1545 family of conjugative transposons. aaem.ploup.com These transposons are particularly significant because they often carry multiple resistance genes. For instance, Tn1545 also harbors determinants for macrolide and streptogramin resistance (erm(B)). aaem.pl

The presence of these resistance determinants on conjugative transposons and plasmids means that a single horizontal gene transfer event can confer resistance to multiple classes of antibiotics simultaneously. aaem.pl While chromosomal mutations can also lead to resistance, for example by upregulating intrinsic efflux pumps, the acquisition of MGEs is the predominant force behind the high prevalence of tetracycline resistance observed clinically. nih.govmdpi.com

Cross-Resistance and Co-Selection Phenotypes with Other Antibiotic Classes

The genetic linkage of resistance genes on mobile elements is the primary driver of co-selection. aaem.pl When genes conferring resistance to different antibiotic classes are physically located on the same plasmid or transposon, exposure to any one of those antibiotics will select for the maintenance and spread of the entire element, thereby conferring resistance to all associated drugs. aaem.plnih.gov

A classic example is the linkage of tetracycline resistance genes with macrolide-lincosamide-streptogramin B (MLSB) resistance genes. aaem.pl The Tn916/Tn1545 transposon family, which carries tet(M), is often found to also carry erm(B), a gene that confers MLSB resistance. aaem.pl Therefore, the use of tetracyclines in clinical or agricultural settings can co-select for bacteria resistant to macrolides like erythromycin, and vice versa. Similarly, co-selection has been observed between tetracyclines and aminoglycosides. asm.org

This phenomenon extends beyond other antibiotics. There is evidence of co-selection between resistance to antibiotics and heavy metals. nih.gov Genes conferring resistance to metals like copper and zinc can be located on the same plasmids as antibiotic resistance genes, meaning that environmental contamination with these metals can contribute to the persistence and spread of antibiotic resistance. nih.govexeter.ac.uk For bacteria resistant to tetracycline derivatives with C4 modifications, the specific cross-resistance profile would depend on the other resistance genes present on the mobile genetic element carrying the tet gene. researchgate.net For example, increased use of doxycycline as a preventative measure has been shown to select for tetracycline-resistant S. aureus which also demonstrates co-resistance to clindamycin (B1669177) and trimethoprim/sulfamethoxazole. medrxiv.org

Evolutionary Pressures and the Emergence of Resistance to Tetracycline Derivatives

The evolution of antibiotic resistance is a clear example of natural selection, where the widespread use of an antibiotic creates a strong selective pressure that favors the survival and proliferation of resistant bacteria. mdpi.commdpi.com The extensive use of tetracyclines in human medicine, veterinary medicine, and as growth promoters in agriculture for decades has fueled the evolution and dissemination of a diverse array of resistance genes. mdpi.comresearchgate.net

This continuous pressure has led to a cycle where the introduction of new tetracycline derivatives is followed by the emergence of resistance to them. researchgate.net First and second-generation tetracyclines are now ineffective against many common pathogens due to the high prevalence of efflux pumps and ribosomal protection proteins. nih.gov This pressure led to the development of third-generation glycylcyclines like tigecycline, which were designed to evade these common mechanisms. wikipedia.org

However, the evolutionary pressure continues. The emergence and spread of tet(X) genes, which inactivate even the newest tetracyclines, represents the next stage in this evolutionary arms race. mdpi.com It is thought that the selective pressure imposed by older tetracyclines may have driven the rise of tet(X) from the environmental resistome into pathogenic bacteria. mdpi.com Even sub-inhibitory concentrations of antibiotics in the environment can be sufficient to select for and maintain resistance genes, highlighting the complex ecological and evolutionary pressures that contribute to the antibiotic resistance crisis. mdpi.comrepec.org

Contemporary Research Horizons and Future Perspectives for 4 Monodesmethyl Tetracycline

Rational Design and Synthesis of Novel Tetracycline (B611298) Analogues Targeting Specific Resistance Mechanisms

The rise of antibiotic resistance is a primary driver for the development of new tetracycline analogues. nih.gov Resistance mechanisms primarily involve efflux pumps that expel the drug from the bacterial cell and ribosomal protection proteins that prevent the antibiotic from binding to its target. nih.govnih.gov To counter these, researchers are focused on chemically modifying the tetracycline structure.

Modifications at various positions on the tetracycline ring system have been explored to create derivatives with enhanced potency against resistant strains. nih.govgoogle.com For instance, the development of third-generation tetracyclines, such as tigecycline (B611373), eravacycline (B3026998), and omadacycline, was a direct result of chemical modifications aimed at overcoming resistance. mdpi.com Eravacycline, a synthetic fluorocycline, was specifically designed to evade common resistance mechanisms like efflux pumps and ribosomal protection. mdpi.com

A key strategy involves altering substituents at positions 5 through 9, as changes in these areas can be made without completely losing antibiotic properties. google.com Conversely, modifications to the core ring system or at positions 1-4 and 10-12 often result in a significant loss of antimicrobial activity. google.com The synthesis of 4-(des-dimethylamino)-tetracyclines represents a notable effort to create new derivatives. google.com The elimination of the C-4 dimethylamino group is a key step in producing these modified compounds. google.com

New synthetic approaches are enabling the creation of derivatives with improved in vitro potency and in vivo efficacy, expanding the potential of the tetracycline class against multidrug-resistant pathogens. nih.gov

Exploration of Alternative Biological Activities Beyond Antibacterial Effects

Tetracyclines, including their derivatives, exhibit a range of non-antibiotic properties that are of significant interest for therapeutic applications. researchgate.netoup.com These properties include anti-inflammatory, immunomodulatory, and anti-angiogenic effects. researchgate.netnih.gov

One of the most well-documented non-antimicrobial actions is the inhibition of matrix metalloproteinases (MMPs), enzymes involved in tissue remodeling and inflammation. google.comresearchgate.netnih.gov This has led to the investigation of tetracyclines for conditions like rosacea, acne, and even some cancers. google.comoup.com Chemically modified tetracyclines (CMTs) that lack antibacterial activity have been specifically developed to leverage these MMP-inhibiting properties. nih.gov

Furthermore, tetracyclines have been shown to influence various aspects of the immune response, including the regulation of immune cell activation and the suppression of inflammatory cytokines. mdpi.comresearchgate.net Research has also pointed to their potential in managing certain malignancies and in wound healing. mdpi.comnih.gov Some studies have even explored their use in ophthalmologic diseases, where they may help reduce inflammation and inhibit angiogenesis. nih.gov

Advanced Computational Modeling for Structure-Activity Relationship (SAR) and Mechanistic Prediction

Computational modeling has become an indispensable tool in the study of tetracyclines, aiding in the understanding of their structure-activity relationships (SAR) and predicting their mechanisms of action. arxiv.orgmdpi.com These models help researchers understand how different chemical modifications to the tetracycline skeleton affect its biological activity. mdpi.combiomedres.us

For an active tetracycline, a linear DCBA naphthacene (B114907) ring system is crucial. mdpi.com The upper and lower peripheries of the molecule are key areas for modification to alter bioactivity. biomedres.us For example, the dimethylamino group at the C4 position is essential for antibacterial properties. biomedres.us

Molecular docking and dynamics simulations are used to predict how tetracycline derivatives will interact with their biological targets, such as the bacterial ribosome or resistance proteins. etflin.comnih.govacs.org These simulations can predict the binding affinity of different compounds and help identify which derivatives are most likely to be effective. etflin.com For instance, computational studies have been used to screen tetracycline derivatives for their potential to inhibit the SARS-CoV-2 main protease. nih.gov

Quantitative Structure-Property Relationship (QSPR) models are also employed to predict the physicochemical properties of tetracyclines based on their molecular structure, which is crucial for drug development. nih.gov

Innovations in Environmental Remediation Technologies for Tetracycline Contamination

The widespread use of tetracyclines has led to their presence in the environment, particularly in water and soil, which poses ecological risks. researchgate.netscielo.brnih.gov Consequently, there is a growing need for effective remediation technologies.

A variety of methods are being explored to remove tetracyclines from contaminated environments, including:

Adsorption: This is a widely used technique due to its simplicity and efficiency. nih.gov Materials like activated carbon, biochar, clays, and zeolites have shown promise in adsorbing tetracyclines from water. nih.govtandfonline.comeeer.org For example, purified stevensite, a type of clay, has demonstrated over 99% removal efficiency for tetracyclines and their metabolites. nih.govscilit.com

Advanced Oxidation Processes (AOPs): These methods, such as photocatalysis and electro-oxidation, use highly reactive radicals to break down tetracyclines into less harmful substances. nih.govmdpi.comrsc.org

Biological Methods: Microbial degradation, often using activated sludge in wastewater treatment plants, can break down tetracyclines. mdpi.com However, the high biological toxicity of these antibiotics can sometimes hinder this process. mdpi.com

Membrane Filtration: Techniques like reverse osmosis and ultrafiltration have been shown to be effective in treating tetracycline-containing wastewater. mdpi.com

Table 1: Comparison of Tetracycline Remediation Technologies

Technology Description Advantages Disadvantages
Adsorption Uses porous materials to bind and remove tetracyclines. Simple, cost-effective, high efficiency. nih.gov Generation of secondary waste.
Advanced Oxidation Processes (AOPs) Employs strong oxidizing agents to degrade tetracyclines. nih.gov Can completely mineralize pollutants. Can be costly and complex. rsc.org
Biological Methods Utilizes microorganisms to break down antibiotics. mdpi.com Environmentally friendly. Can be inhibited by high antibiotic concentrations. mdpi.com
Membrane Filtration Physically separates tetracyclines from water. mdpi.com High removal efficiency. Prone to membrane fouling and high energy consumption. mdpi.com

Comprehensive Ecological Risk Assessment of Tetracycline Metabolites

The environmental presence of tetracyclines and their metabolites, such as 4-monodesmethyl tetracycline, necessitates a thorough ecological risk assessment. nih.gov These compounds can enter the environment through wastewater and agricultural runoff, potentially impacting various organisms. scielo.brnih.gov

Studies have shown that tetracyclines and their degradation products can be toxic to aquatic life, including algae, daphnia, and fish. researchgate.netnih.govbohrium.com For example, anhydrotetracycline, a degradation product, has been found to be more toxic to certain algae than the parent tetracycline compound. nih.gov The risk quotient (RQ), which compares the predicted environmental concentration to the predicted no-effect concentration, is often used to assess ecological risk. mdpi.com In some agricultural soils, the RQ values for tetracyclines have been found to exceed 1.0, indicating a high ecological risk. mdpi.comresearchgate.net

The accumulation of tetracyclines in the food chain is another concern, with studies detecting these compounds in vegetables grown in contaminated soil. mdpi.comresearchgate.net While the health risk to humans from consuming such vegetables is often considered low, the long-term effects of low-level exposure are still being investigated. mdpi.comresearchgate.net

Q & A

Q. What experimental protocols are recommended for synthesizing 4-Monodesmethyl Tetracycine, and how can researchers verify reaction purity?

Methodological Answer: Synthesis should follow validated protocols using precursors like tetracycline derivatives under controlled pH and temperature. Key steps include:

  • Monitoring reaction progress via TLC or HPLC, comparing retention times with standards .
  • Confirming purity via melting point analysis and spectroscopic techniques (e.g., NMR, IR) .
  • Cross-referencing synthetic routes with SciFinder or Reaxys to ensure reproducibility and avoid known side reactions (e.g., diethylammonium chloride formation) .

Q. How should researchers design stability studies for this compound under varying storage conditions?

Methodological Answer:

  • Use a factorial design to test variables: temperature (4°C, 25°C, 40°C), humidity (0%, 60%), and light exposure .
  • Quantify degradation via HPLC-MS, tracking parent compound loss and degradation byproducts (e.g., epimerization products) .
  • Include error bars (standard deviation) and statistical tests (ANOVA) to validate significance of degradation rates .

Q. What assays are suitable for evaluating the antimicrobial activity of this compound against resistant strains?

Methodological Answer:

  • Perform broth microdilution assays with clinical isolates (e.g., Staphylococcus aureus), using tetracycline as a positive control .
  • Include minimum inhibitory concentration (MIC) determinations and time-kill curves to assess bactericidal vs. bacteriostatic effects .
  • Address variability by repeating assays in triplicate and reporting 95% confidence intervals .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported binding affinities of this compound for ribosomal targets?

Methodological Answer:

  • Conduct meta-analysis of published data, noting methodological differences (e.g., assay type: SPR vs. ITC; buffer conditions) .
  • Reproduce conflicting experiments under standardized conditions, controlling for variables like Mg²⁺ concentration (critical for tetracycline-ribosome interactions) .
  • Use molecular docking simulations to predict binding modes and compare with crystallographic data (e.g., PDB entries) .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis for in vivo studies?

Methodological Answer:

  • Implement quality-by-design (QbD) principles: define critical process parameters (CPPs) via DOE (e.g., reaction time, catalyst loading) .
  • Characterize each batch with LC-MS/MS and quantitative NMR to quantify impurities (e.g., desmethyl analogs) .
  • Archive raw data in FAIR-compliant repositories (e.g., Chemotion) for transparency .

Q. How should researchers address discrepancies between in vitro and in vivo pharmacokinetic data for this compound?

Methodological Answer:

  • Reconcile differences by modeling in vitro-in vivo correlations (IVIVC) using compartmental pharmacokinetic models .
  • Test hypotheses via bile-duct cannulation (to assess enterohepatic recirculation) or protein binding assays (to evaluate plasma partitioning) .
  • Publish negative results and raw datasets to reduce publication bias .

Q. What advanced analytical techniques validate the stereochemical integrity of this compound during metabolic studies?

Methodological Answer:

  • Use chiral HPLC with polarimetric detection or X-ray crystallography to confirm enantiomeric purity .
  • Apply stable isotope labeling (e.g., ¹³C) to trace metabolic epimerization pathways .
  • Compare fragmentation patterns in high-resolution MS/MS with synthetic standards .

Data Management & Reproducibility

Q. How can researchers ensure reproducibility of this compound studies amid evolving analytical standards?

Methodological Answer:

  • Adopt ELNs (Electronic Lab Notebooks) with version control to document protocols and raw data .
  • Reference NIST-certified standards (e.g., for spectroscopic calibration) and report measurement uncertainties .
  • Share datasets in machine-readable formats via repositories like RADAR4Chem, including metadata on instrumentation and software versions .

Q. What ethical frameworks guide the use of this compound in animal models of infection?

Methodological Answer:

  • Follow ARRIVE 2.0 guidelines for experimental design, ensuring statistical rigor and humane endpoints .
  • Disclose conflicts of interest (e.g., funding sources) and obtain third-party ethical review .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.